Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride
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Overview
Description
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is a chemical compound with the molecular formula C11H13NO3.ClH. It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride typically involves the reaction of glycine with 3-oxo-3-phenylpropionic acid in the presence of an esterifying agent such as ethanol. The reaction is carried out under acidic conditions to facilitate the formation of the ethyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting the expression of certain genes. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(3-oxo-3-phenylpropyl)-, methyl ester, hydrochloride
- Glycine, N-(3-oxo-3-phenylpropyl)-, propyl ester, hydrochloride
Uniqueness
Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is unique due to its specific ester group and hydrochloride salt form. This structural variation can influence its reactivity, solubility, and biological activity compared to similar compounds. The ethyl ester group may provide distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
20989-68-8 |
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Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
ethyl 2-[(3-oxo-3-phenylpropyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-17-13(16)10-14-9-8-12(15)11-6-4-3-5-7-11;/h3-7,14H,2,8-10H2,1H3;1H |
InChI Key |
DUMMYDXAWSLLST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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